3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Description
3-Ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a phenolic pyrazole derivative characterized by a phenol ring substituted with ethoxy (3-position) and methyl (2-position) groups. At the 6-position, it features a pyrazole moiety substituted with a methyl group (5-position) and a 4-propylphenoxy group (4-position) . The ethoxy and methyl groups on the phenol ring are electron-donating, modulating the acidity of the phenolic hydroxyl group, while the bulky 4-propylphenoxy substituent may introduce steric hindrance in molecular interactions .
Properties
IUPAC Name |
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-7-16-8-10-17(11-9-16)27-22-15(4)23-24-20(22)18-12-13-19(26-6-2)14(3)21(18)25/h8-13,25H,5-7H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUVQBRVLOZUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C(=C(C=C3)OCC)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted phenols or pyrazoles .
Scientific Research Applications
3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate the activity of these targets. This can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
- Electronic Effects: The nitro group in L4H (electron-withdrawing) significantly enhances Cu(II) extraction strength by stabilizing inter-ligand H-bonding between the pyrazole NH and phenolate oxygen .
- Steric Effects: The 4-propylphenoxy group in the target compound introduces steric bulk, which may hinder coordination geometry compared to smaller substituents like phenyl or bromothiophene .
Functional Comparisons
Metal Extraction Efficiency
- Cu(II) Extraction: L4H exhibits a distribution coefficient (log D) nearly three orders of magnitude higher than its unsubstituted analog (L8H) due to nitro-enhanced H-bonding and pseudomacrocyclic Cu-complex stabilization .
- Fe(III) Selectivity: Phenolic pyrazoles with ortho-substituents (e.g., nitro in L4H) show high selectivity for Cu(II) over Fe(III), a trait likely shared by the target compound due to similar coordination preferences .
Research Findings and Implications
- Metal Extraction : The target compound’s moderate H-bonding capacity and steric hindrance position it as a selective but weaker extractant compared to nitro-substituted analogs like L4H. Optimization could involve introducing electron-withdrawing groups without compromising steric accessibility .
Biological Activity
3-Ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 308.38 g/mol. Its structure features a phenolic core substituted with an ethoxy group and a pyrazole moiety, which are significant for its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 308.38 g/mol |
| Log P (Partition Coefficient) | 2.4 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research indicates that compounds similar to 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
The antioxidant capacity of this compound is noteworthy. Various assays, such as the DPPH radical scavenging assay, have demonstrated its ability to neutralize free radicals effectively. The IC50 value for such compounds often falls within a range that indicates moderate to high antioxidant potential.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in in vitro studies, indicating its potential role in managing inflammatory diseases.
The biological activity of 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Scavenging of Free Radicals : Its phenolic structure allows it to donate hydrogen atoms to free radicals, thus neutralizing them.
- Modulation of Signaling Pathways : It may interfere with signaling pathways related to inflammation and immune response.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including compounds structurally similar to 3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol. The results indicated significant inhibition zones against Candida albicans and E. coli, suggesting potential applications in treating infections .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of similar phenolic compounds. The study utilized the DPPH assay to measure radical scavenging activity and reported an IC50 value comparable to well-known antioxidants such as ascorbic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
